(2R)-1-(dimethylamino)-3-phenylpropan-2-ol
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Overview
Description
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol is a chiral compound with a secondary alcohol and a dimethylamino group attached to a phenylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(dimethylamino)-3-phenylpropan-2-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 1-(dimethylamino)-3-phenylpropan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions . Another approach involves the reductive amination of 3-phenylpropanal with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 1-(dimethylamino)-3-phenylpropan-2-one.
Reduction: 1-(dimethylamino)-3-phenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-1-(dimethylamino)-3-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenyl group can engage in hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(dimethylamino)-3-phenylpropan-2-ol: The enantiomer of the compound, which may have different biological activities.
1-(dimethylamino)-3-phenylpropan-2-one: The oxidized form of the compound.
1-(dimethylamino)-3-phenylpropanamine: The reduced form of the compound.
Uniqueness
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol is unique due to its chiral nature and the presence of both a secondary alcohol and a dimethylamino group.
Properties
CAS No. |
2763741-22-4 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.3 |
Purity |
95 |
Origin of Product |
United States |
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